18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoicacid
Overview
Description
18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoicacid is a complex organic compound characterized by its unique structure, which includes an oxirane ring and multiple double bonds
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antioxidant activity and show potential as anti-β-lactamase agents .
Mode of Action
It’s suggested that the compound may interact with its targets to induce antioxidant activity
Biochemical Pathways
Given its potential antioxidant activity, it may be involved in pathways related to oxidative stress and inflammation .
Result of Action
Based on its potential antioxidant activity, it may help in neutralizing free radicals and reducing oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoicacid typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors and advanced catalytic systems. These methods aim to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoicacid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions vary depending on the specific reaction and conditions. For example, oxidation can lead to the formation of epoxides and diols, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoicacid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
18-(3-ethyl-2-oxiranyl)-N-(2-hydroxyethyl)-4Z,7Z,10Z,13Z,16Z-octadecapentaenamide: This compound has a similar structure but includes an additional hydroxyethyl group.
(4Z,7Z,10Z,13Z,16Z)-18-(3-ethyl-2-oxiranyl)-N-(2-hydroxyethyl)-4,7,10,13,16-octadecapentaenamide: Another closely related compound with slight variations in its structure.
Uniqueness
What sets 18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoicacid apart from similar compounds is its specific combination of an oxirane ring and a polyunsaturated chain, which imparts unique chemical and biological properties. This combination allows for a wide range of reactions and interactions, making it a versatile compound in various fields of research .
Properties
IUPAC Name |
(7Z,10Z,13Z,16Z)-18-[(2S,3R)-3-ethyloxiran-2-yl]octadeca-7,10,13,16-tetraenoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O3/c1-2-20-21(25-20)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-22(23)24/h3-4,7-10,14,16,20-21H,2,5-6,11-13,15,17-19H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,16-14-/t20-,21+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOFAUCMWTWGQQ-SPPFMMLASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(O1)CC=CCC=CCC=CCC=CCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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